Cas no 948-65-2 (2-phenyl-1H-indole)

2-phenyl-1H-indole structure
2-phenyl-1H-indole structure
اسم المنتج:2-phenyl-1H-indole
كاس عدد:948-65-2
وسط:C14H11N
ميغاواط:193.243843317032
MDL:MFCD00005608
CID:40393
PubChem ID:13698

2-phenyl-1H-indole الخواص الكيميائية والفيزيائية

الاسم و المعرف

    • 2-Phenyl-1H-indole
    • 2-PHENYL INDOLE
    • PHENYLINDOL, ALPHA-(RG)
    • 2-phenyl-1h-indol
    • 2-phenyl-indol
    • 2-phenyl-indole
    • 2-pPhenyl-1H-indole
    • A-PHENYLINDOL
    • a-Phenylindole
    • Indole,2-phenyl
    • Stabilizer I
    • NSC 15776
    • alpha-Phenylindole
    • 2-Phenylindole
    • 1H-Indole, 2-phenyl-
    • Indole, 2-phenyl-
    • Phenylindole
    • .alpha.-Phenylindole
    • MQD44HV3P1
    • MLS002638448
    • KLLLJCACIRKBDT-UHFFFAOYSA-N
    • SMR000526281
    • phenyl-indole
    • 2-phenylindol
    • PubChem7508
    • TimTec1_005424
    • MLS000701322
    • KSC147K6H
    • BDBM7391
    • 2-Phenyl-1H-indole (ACI)
    • Indole, 2-phenyl- (6CI, 8CI)
    • α-Phenylindole
    • 2-Phenylindole,99%
    • 948-65-2
    • SR-01000393950-1
    • Z56174838
    • DTXCID3048940
    • BBL007843
    • 2phenylindole
    • P0188
    • CHEMBL75756
    • BRD-K85555482-001-01-1
    • EINECS 213-436-3
    • DB-015965
    • EN300-16558
    • P-4160
    • Q27194433
    • CCG-15334
    • AE-641/30188041
    • HMS2233J19
    • SY032900
    • UNII-MQD44HV3P1
    • DTXSID8061343
    • 1H-Indole, 2-phenyl
    • SCHEMBL341378
    • 2-Phenylindole, technical grade, 95%
    • STK072610
    • HMS3371N07
    • AB00876244-08
    • MFCD00005608
    • SCHEMBL3835030
    • SR-01000393950
    • CG-0506
    • BRN 0132356
    • Indole, 2phenyl
    • CS-W010681
    • NS00019928
    • CHEBI:113541
    • F0920-0084
    • N-[2-(2,6-dicyano-4-methyl-phenyl)azo-5-(dipropylamino)phenyl]methanesulfonamide
    • NSC15776
    • 5-20-08-00232 (Beilstein Handbook Reference)
    • HMS1549G12
    • EU-0034026
    • NSC-15776
    • 2Phenyl1Hindole
    • VU0085923-2
    • AC-23376
    • alphaPhenylindole
    • F1918-0028
    • AKOS000120325
    • BRD-K85555482-001-04-5
    • 2-phenyl-1H-indole
    • MDL: MFCD00005608
    • نواة داخلي: 1S/C14H11N/c1-2-6-11(7-3-1)14-10-12-8-4-5-9-13(12)15-14/h1-10,15H
    • مفتاح Inchi: KLLLJCACIRKBDT-UHFFFAOYSA-N
    • ابتسامات: C1C=CC(C2NC3C(=CC=CC=3)C=2)=CC=1
    • برن: 0132356

حساب السمة

  • نوعية دقيقة: 193.08900
  • النظائر كتلة واحدة: 193.089
  • النظائر الذرية العد: 0
  • الرابطة الهيدروجينية المانحين العد: 1
  • عدد مستقبلات الهيدروجين بوند: 0
  • عدد الذرات الثقيلة: 15
  • تدوير ملزمة العد: 1
  • تعقيدات: 207
  • رابطة تساهمية وحدة العد: 1
  • مركز ستيريو الذرية العد: 0
  • عدد غير محدد من مراكز ستيريو الذرية: 0
  • السندات الثابتة ستيريو مركز العد: 0
  • غير محدد بوند مركز ستيريو العد: 0
  • tautomeric العد: nothing
  • تهمة السطحية: 0
  • طوبولوجي سطح القطب: 15.8
  • إكسلوغ 3: 3.8

الخصائص التجريبية

  • اللون / الشكل: Yellow or sauce red foliar crystals
  • كثيف: 1.1061 (rough estimate)
  • نقطة انصهار: 188.0 to 193.0 deg-C
  • نقطة الغليان: 250 °C/10 mmHg(lit.)
  • نقطة الوميض: 250°C/10mm
  • انكسار: 1.5850 (estimate)
  • بسا: 15.79000
  • لوغب: 3.83490
  • الذوبان: Soluble in ether, benzene, acetic acid, chloroform and hot carbon disulfide, slightly soluble in hot water. It can sublime and volatilize slightly with water vapor. Gradually green in the air, like indole smell.

2-phenyl-1H-indole أمن المعلومات

  • رمزي: GHS05 GHS07
  • إشارة عشوائية:Danger
  • وصف الخطر: H315,H318,H335,H413
  • تحذير: P261,P280,P305+P351+P338
  • رقم نقل البضائع الخطرة:NONH for all modes of transport
  • WGK ألمانيا:3
  • رمز الفئة الخطرة: 37/38-41
  • تعليمات السلامة: S26-S39
  • رتكس:NM1272500
  • تحديد البضائع الخطرة: Xi
  • تسا:Yes
  • ظروف التخزين:Store at room temperature
  • مصطلح خطر:R37/38; R41

2-phenyl-1H-indole بيانات الجمارك

  • رمز النظام المنسق:2933990090
  • بيانات الجمارك:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

2-phenyl-1H-indole الأسعارأكثر . >>

مشروع No. اسم المنتج Cas No. نقاء مواصفة الأسعار وقت التحديث استفسار
Enamine
EN300-16558-2.5g
2-phenyl-1H-indole
948-65-2 97%
2.5g
$27.0 2023-04-28
Life Chemicals
F0920-0084-10g
2-phenyl-1H-indole
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10g
$84.0 2023-09-07
OTAVAchemicals
7116990189-250MG
2-phenyl-1H-indole
948-65-2 90%
250MG
$115 2023-06-25
Fluorochem
221612-25g
2-Phenyl-1H-indole
948-65-2 95%
25g
£10.00 2022-03-01
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
P59640-100g
2-Phenyl-1H-indole
948-65-2
100g
¥116.0 2021-09-08
TRC
P399405-5g
2-Phenyl-1H-indole
948-65-2
5g
$ 65.00 2022-06-03
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
P111467-100g
2-phenyl-1H-indole
948-65-2 99%
100g
¥118.90 2023-09-01
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
P111467-2.5kg
2-phenyl-1H-indole
948-65-2 99%
2.5kg
¥1441.90 2023-09-01
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
P111467-250g
2-phenyl-1H-indole
948-65-2 99%
250g
¥228.90 2023-09-01
Life Chemicals
F1918-0028-15mg
2-phenyl-1H-indole
948-65-2 90%+
15mg
$89.0 2023-07-28

2-phenyl-1H-indole طريقة الإنتاج

طريقة الإنتاج 1

رد فعل الشرط
1.1 Reagents: Tripotassium phosphate Catalysts: Tetrakis(acetonitrile)copper(1+) hexafluorophosphate Solvents: Acetonitrile ;  2.5 h, 80 °C
المراجع
A Commercially Available and User-Friendly Catalyst for Hydroamination Reactions under Technical Conditions
Zelenay, Benjamin; Munton, Peter; Tian, Xiaojie; Diez-Gonzalez, Silvia, European Journal of Organic Chemistry, 2019, 2019(29), 4725-4730

طريقة الإنتاج 2

رد فعل الشرط
1.1 Reagents: Triethylamine Catalysts: Palladium ,  Copper Solvents: Dimethylformamide ,  Water ;  3 h, 100 °C; 100 °C → rt
المراجع
New hetero-bimetallic Pd-Cu catalysts for the one-pot indole synthesis via the Sonogashira reaction
Chouzier, Sandra; Gruber, Markus; Djakovitch, Laurent, Journal of Molecular Catalysis A: Chemical, 2004, 212(1-2), 43-52

طريقة الإنتاج 3

رد فعل الشرط
1.1 Catalysts: Potassium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate ,  1808207-42-2 Solvents: Benzene-d6 ;  1 h, rt
المراجع
Diverse reactivity of a tricoordinate organoboron L2PhB: (L = oxazol-2-ylidene) towards alkali metal, group 9 metal, and coinage metal precursors
Kong, Lingbing; Ganguly, Rakesh; Li, Yongxin; Kinjo, Rei, Chemical Science, 2015, 6(5), 2893-2902

طريقة الإنتاج 4

رد فعل الشرط
1.1 Catalysts: 2330762-84-8 Solvents: Toluene ;  24 h, 100 °C
المراجع
A Reusable MOF-Supported Single-Site Zinc(II) Catalyst for Efficient Intramolecular Hydroamination of o-Alkynylanilines
Li, Beibei; Ju, Zhanfeng; Zhou, Mi; Su, Kongzhao; Yuan, Daqiang, Angewandte Chemie, 2019, 58(23), 7687-7691

طريقة الإنتاج 5

رد فعل الشرط
1.1 Reagents: Ammonia Catalysts: Cuprous iodide ,  Bis(benzonitrile)dichloropalladium ,  Tri-tert-butylphosphonium tetrafluoroborate Solvents: Tetrahydrofuran ,  Water ;  17 h, rt
1.2 Reagents: Hydrochloric acid ,  Chloroauric acid Solvents: Water ;  24 h, acidified, rt
1.3 Reagents: Sodium carbonate Solvents: Water ;  basified, rt
المراجع
Effect of the use of bulky alkylphosphines in the Sonogashira coupling with aqueous ammonia
Fukuoka, Sachio; Naito, Tetsuro; Sekiguchi, Hiroki; Somete, Takashi; Mori, Atsunori, Heterocycles, 2008, 76(1), 819-826

طريقة الإنتاج 6

رد فعل الشرط
1.1 Reagents: Carbon monoxide Catalysts: Cobalt, compd. with rhodium (2:2) Solvents: Toluene ;  5 h, 1 atm, 100 °C
المراجع
Heterobimetallic Cobalt/Rhodium Nanoparticle-Catalyzed Carbonylative Cycloaddition of 2-Alkynylanilines to Oxindoles
Park, Ji Hoon; Kim, Eunha; Chung, Young Keun, Organic Letters, 2008, 10(21), 4719-4721

طريقة الإنتاج 7

رد فعل الشرط
1.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  3 h, reflux
المراجع
Synthesis of new fused and substituted benzo and pyrido carbazoles via C-2 (het)arylindoles
Bourderioux, Aurelie; Kassis, Pamela; Merour, Jean-Yves; Routier, Sylvain, Tetrahedron, 2008, 64(49), 11012-11019

طريقة الإنتاج 8

رد فعل الشرط
1.1 10 min, 20 psi, 150 °C
المراجع
Regiochemistry of the microwave-assisted reaction between aromatic amines and α-bromo ketones to yield substituted 1H-indoles
Vara, Yosu; Aldaba, Eneko; Arrieta, Ana; Pizarro, Jose L.; Arriortua, Maria I.; et al, Organic & Biomolecular Chemistry, 2008, 6(10), 1763-1772

طريقة الإنتاج 9

رد فعل الشرط
1.1 Reagents: Carbon monoxide Catalysts: Rhodium(1+), dicarbonyl(N1,N1,N2,N2-tetramethyl-1,2-ethanediamine-κN1,κN2)-, (SP… Solvents: Tetrahydrofuran ;  20 h, 100 psi, 100 °C
المراجع
Ionic Diamine Rhodium Complex Catalyzed Reductive N-Heterocyclization of 2-Nitrovinylarenes
Okuro, Kazumi; Gurnham, Joanna; Alper, Howard, Journal of Organic Chemistry, 2011, 76(11), 4715-4720

طريقة الإنتاج 10

رد فعل الشرط
1.1 Reagents: Sodium ethoxide Solvents: Dimethyl sulfoxide ;  110 °C
1.2 Solvents: Water
المراجع
Highly efficient synthesis of a novel indolo [2,1-a] isoquinoline derivative via C-H activation strategy
Wang, Liang; Chen, Yu-ting; Du, Yi-na; Gu, Chang-han; Peng, Wang-ming, Huaxue Yu Shengwu Gongcheng, 2015, 32(9), 19-22

طريقة الإنتاج 11

رد فعل الشرط
1.1 Catalysts: 1786399-20-9 Solvents: Acetic acid ;  5 min, 298 K
1.2 24 h, 298 K
المراجع
Benzoato and Thiobenzoato Ligands in the Synthesis of Dinuclear Palladium(III) and -(II) Compounds: Stability and Catalytic Applications
Estevan, Francisco; Ibanez, Susana; Ofori, Albert; Hirva, Pipsa; Sanau, Mercedes; et al, European Journal of Inorganic Chemistry, 2015, 2015(17), 2822-2832

طريقة الإنتاج 12

رد فعل الشرط
1.1 Catalysts: Stereoisomer of bis[μ-[1,3-bis(2-methylphenyl)-1-triazenato-κN1:κN3]]bis[μ-[2-(d… Solvents: Acetic acid ;  5 min, 298 K
1.2 Solvents: Dichloromethane ;  24 h, 298 K
المراجع
Triazenides as Suitable Ligands in the Synthesis of Palladium Compounds in Three Different Oxidation States: I, II, and III
Ibanez, Susana; Oresmaa, Larisa; Estevan, Francisco; Hirva, Pipsa; Sanau, Mercedes; et al, Organometallics, 2014, 33(19), 5378-5391

طريقة الإنتاج 13

رد فعل الشرط
1.1 Reagents: Cesium carbonate Catalysts: Triphenylphosphine ,  2130844-30-1 Solvents: Toluene ;  16 h, reflux
المراجع
Immobilization of copper complexes with (1,10-phenanthrolinyl)phosphonates on titania supports for sustainable catalysis
Mitrofanov, Alexander; Brandes, Stephane; Herbst, Frederic; Rigolet, Severinne; Bessmertnykh-Lemeune, Alla; et al, Journal of Materials Chemistry A: Materials for Energy and Sustainability, 2017, 5(24), 12216-12235

طريقة الإنتاج 14

رد فعل الشرط
1.1 Reagents: Sodium ethoxide Solvents: Dimethyl sulfoxide ;  2 h, 110 °C; 110 °C → rt
1.2 Reagents: Water ;  rt
المراجع
Rhodium-catalyzed regioselective direct C-H arylation of indoles with aryl boronic acids
Wang, Liang ; Qu, Xing; Li, Zhan; Peng, Wang-Ming, Tetrahedron Letters, 2015, 56(24), 3754-3757

طريقة الإنتاج 15

رد فعل الشرط
1.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran
1.2 Reagents: Water
المراجع
Convenient synthesis of 2-substituted indoles from 2-ethynylanilines with tetrabutylammonium fluoride
Yasuhara, Akito; Kanamori, Yuichi; Kaneko, Masashi; Numata, Atsushi; Kondo, Yoshinori; et al, Journal of the Chemical Society, 1999, (4), 529-534

طريقة الإنتاج 16

رد فعل الشرط
1.1 Catalysts: 2,9-Dimethyl-1,10-phenanthroline ,  Palladium diacetate Solvents: 1,2-Dichloroethane ;  24 h, 80 °C
المراجع
Ligand-controlled regiodivergent direct arylation of indoles via oxidative boron Heck reaction
Yang, Yo-Sep; Lee, Sangmin; Son, Seung Hwan; Yoo, Hyung-Seok; Jang, Yoon Hu; et al, Organic Chemistry Frontiers, 2022, 9(21), 5906-5911

طريقة الإنتاج 17

رد فعل الشرط
1.1 Reagents: Sodium acetate ,  Cuprous iodide Catalysts: Iron oxide (Fe3O4) ,  Palladium Solvents: Dimethylacetamide ;  6 h, 166 °C
المراجع
Efficient Synthesis of Indole Derivatives via Tandem Cyclization Catalyzed by Magnetically Recoverable Palladium/Magnetite (Pd-Fe3O4) Nanocrystals
Kwon, Jungmin; Chung, Jooyoung; Byun, Sangmoon; Kim, B. Moon, Asian Journal of Organic Chemistry, 2016, 5(4), 470-476

طريقة الإنتاج 18

رد فعل الشرط
1.1 Reagents: Pyridine Solvents: 1,2-Dichloroethane
1.2 Reagents: Triethylamine ,  Cuprous iodide Catalysts: Dichlorobis(triphenylphosphine)palladium Solvents: Dimethylformamide
1.3 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran
1.4 Solvents: Ethyl acetate
المراجع
Facile Solid-Phase Construction of Indole Derivatives Based on a Traceless, Activating Sulfonyl Linker
Zhang, Han-Cheng; Ye, Hong; Moretto, Alessandro F.; Brumfield, Kimberly K.; Maryanoff, Bruce E., Organic Letters, 2000, 2(1), 89-92

طريقة الإنتاج 19

رد فعل الشرط
1.1 Reagents: Tripotassium phosphate Catalysts: Palladium diacetate ,  2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl Solvents: Toluene ;  1 h, 90 °C
المراجع
A Highly Selective Tandem Cross-Coupling of gem-Dihaloolefins for a Modular, Efficient Synthesis of Highly Functionalized Indoles
Fang, Yuan-Qing; Lautens, Mark, Journal of Organic Chemistry, 2008, 73(2), 538-549

طريقة الإنتاج 20

رد فعل الشرط
1.1 Catalysts: Palladium Solvents: Diglyme ;  20 h, 180 °C
المراجع
Iridium catalyzed synthesis of tetrahydro-1H-Indoles by dehydrogenative condensation
Forberg, Daniel; Kallmeier, Fabian; Kempe, Rhett, Inorganics, 2019, 7(8),

2-phenyl-1H-indole Raw materials

2-phenyl-1H-indole Preparation Products

2-phenyl-1H-indole الوثائق ذات الصلة

الموردين الموصى بهم
Suzhou Senfeida Chemical Co., Ltd
(CAS:948-65-2)2-Phenylindole
sfd21733
نقاء:99.9%
كمية:200kg
الأسعار ($):استفسار